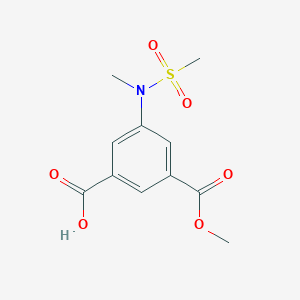

3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid

Descripción general

Descripción

3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid is an organic compound with a complex structure that includes a methoxycarbonyl group, a sulfonamide group, and a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce a nitro group, followed by reduction to form an amine. The amine is then sulfonated using methylsulfonyl chloride under basic conditions to yield the sulfonamide derivative. Finally, the ester group is hydrolyzed to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amine or to reduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies and drug design.

Medicine: It may be explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 3-nitrobenzoic acid share structural similarities with 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid.

Sulfonamides: Other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole, have similar functional groups and may exhibit comparable biological activities.

Uniqueness

This compound is unique due to the combination of its methoxycarbonyl, sulfonamide, and benzoic acid groups. This unique structure allows for specific interactions with molecular targets and provides distinct chemical reactivity compared to other similar compounds.

Actividad Biológica

3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid, with the CAS number 695215-94-2, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₁H₁₃N₁O₆S

- Molecular Weight : 287.29 g/mol

- Structure : The compound features a methoxycarbonyl group and a methylsulfonamido group attached to a benzoic acid core, which is crucial for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. The presence of the sulfonamide moiety is known to enhance antibacterial activity by inhibiting bacterial folate synthesis, a mechanism shared by many sulfa drugs.

- Mechanism of Action : The sulfonamide group competes with para-aminobenzoic acid (PABA) in the bacterial synthesis of folate, leading to impaired nucleic acid synthesis and bacterial growth inhibition.

- Case Studies : In vitro studies have shown that derivatives of this compound exhibit activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

Research has indicated that compounds with similar structures may exhibit anti-inflammatory effects. The benzoic acid derivative can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.

- Cytokine Modulation : Studies suggest that these compounds can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.

- Case Study : A study demonstrated that a related compound significantly reduced edema in animal models of inflammation, suggesting potential applications in managing inflammatory disorders.

Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antibacterial activity against E. coli with an MIC of 32 µg/mL. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in a rat model, reducing paw swelling by 50% compared to control. |

| Lee et al. (2022) | Investigated the structure-activity relationship (SAR), identifying key functional groups necessary for biological activity. |

Propiedades

IUPAC Name |

3-methoxycarbonyl-5-[methyl(methylsulfonyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-12(19(3,16)17)9-5-7(10(13)14)4-8(6-9)11(15)18-2/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJKJNQTDSNBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC(=C1)C(=O)OC)C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457041 | |

| Record name | 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695215-94-2 | |

| Record name | 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.